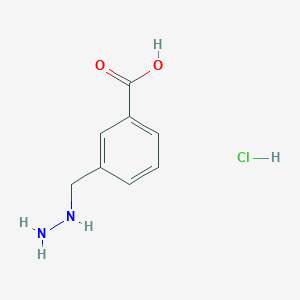
4,4-Difluoro-1-(isobutylsulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Difluoro-1-(isobutylsulfonyl)piperidine is a synthetic compound characterized by a piperidine ring, which is a common heterocyclic structure found in many biologically active molecules. The presence of fluorine atoms and an isobutylsulfonyl group suggests potential modifications for specific applications in medicinal chemistry or materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-(isobutylsulfonyl)piperidine typically involves the introduction of fluorine atoms and the isobutylsulfonyl group onto a piperidine ring. The exact synthetic routes and reaction conditions are not widely documented, but general methods for synthesizing such compounds include:
Nucleophilic substitution reactions: These reactions can introduce fluorine atoms onto the piperidine ring.
Sulfonylation reactions: These reactions can attach the isobutylsulfonyl group to the piperidine ring.
Industrial Production Methods:
Types of Reactions:
Nucleophilic Substitution Reactions: The fluorine atoms on the piperidine ring can undergo nucleophilic substitution reactions, depending on the reaction conditions.
Reactions Involving the Sulfonyl Group: The isobutylsulfonyl group can participate in reduction or hydrolysis reactions, depending on the reagent used.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols.
Reduction: Common reagents include reducing agents like lithium aluminum hydride.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis reactions.
Major Products:
Substitution Products: Depending on the nucleophile used, various substituted piperidine derivatives can be formed.
Reduction Products: Reduction of the sulfonyl group can yield the corresponding sulfide.
Hydrolysis Products: Hydrolysis can yield the corresponding sulfonic acid.
Scientific Research Applications
4,4-Difluoro-1-(isobutylsulfonyl)piperidine is used in various scientific research applications due to its unique properties:
Medicinal Chemistry: The compound’s piperidine ring and fluorine atoms make it a valuable scaffold for designing pharmaceuticals.
Materials Science: The presence of fluorine atoms and the sulfonyl group can influence the compound’s solubility and interaction with other molecules, making it useful in materials science.
Biological Studies: The compound can be used to study the effects of fluorine substitution on biological activity.
Mechanism of Action
The exact mechanism of action for 4,4-Difluoro-1-(isobutylsulfonyl)piperidine is not well-documented. the presence of fluorine atoms and the sulfonyl group suggests that the compound may interact with molecular targets through:
Electrostatic Interactions: The fluorine atoms can influence the electronic properties of the piperidine ring, affecting its interaction with biological targets.
Hydrophobic Interactions: The isobutylsulfonyl group can influence the compound’s hydrophobicity, affecting its interaction with lipid membranes and proteins.
Comparison with Similar Compounds
4,4-Difluoropiperidine: This compound lacks the isobutylsulfonyl group but shares the fluorine-substituted piperidine ring.
1-(Isobutylsulfonyl)piperidine: This compound lacks the fluorine atoms but shares the isobutylsulfonyl-substituted piperidine ring.
Uniqueness: 4,4-Difluoro-1-(isobutylsulfonyl)piperidine is unique due to the combination of fluorine atoms and the isobutylsulfonyl group on the piperidine ring. This combination can influence the compound’s electronic properties, solubility, and interaction with other molecules, making it valuable for specific applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
4,4-difluoro-1-(2-methylpropylsulfonyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17F2NO2S/c1-8(2)7-15(13,14)12-5-3-9(10,11)4-6-12/h8H,3-7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WGTWOJKOHXVLRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)N1CCC(CC1)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17F2NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Methyl-1H-benzo[d]imidazol-2-amine hydrobromide](/img/structure/B2513093.png)
![N-(2,5-dimethylphenyl)-2-[3-(4-fluorobenzoyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl]acetamide](/img/structure/B2513095.png)


![N'-(3-chloro-4-methoxyphenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide](/img/structure/B2513098.png)
![N-[3-(6-methoxypyridazin-3-yl)phenyl]-3-methylbenzene-1-sulfonamide](/img/structure/B2513099.png)
![(E)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-3,4-dimethylbenzamide](/img/structure/B2513101.png)
![7-(4-(3-cyclohexylpropanoyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2513102.png)
![Ethyl 4-{[(4-oxopiperidin-1-yl)carbonyl]amino}benzoate](/img/structure/B2513103.png)
![3-(4-Chlorophenyl)-8-((2-fluorophenyl)sulfonyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2513104.png)
![6-(3,4-dimethylphenyl)-2-{[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2513107.png)
![1-(Adamantan-1-yloxy)-3-[bis(propan-2-yl)amino]propan-2-ol hydrochloride](/img/structure/B2513112.png)

